![molecular formula C10H11NO4S B1638549 5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid CAS No. 312505-47-8](/img/structure/B1638549.png)
5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid
Overview
Description
“5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid” is represented by the formula C10H11NO4S . Unfortunately, more detailed structural information is not available in the search results.Physical And Chemical Properties Analysis
The molecular weight of “5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid” is 241.26, and its molecular formula is C10H11NO4S . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
- Thiophene derivatives, including our compound of interest, are utilized as corrosion inhibitors in industrial chemistry. They protect metal surfaces from degradation caused by chemical reactions with their environment . The presence of the acetyl and amino groups in this compound may enhance its effectiveness in inhibiting corrosion.
- Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . These materials are crucial for electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The conjugated structure of thiophenes allows for efficient charge transport, making them valuable components in electronic applications.
- 5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid serves as a synthetic intermediate . It can be used to prepare other thiophene derivatives, such as 5-ethylthiophene-2-carboxylic acid . Researchers often rely on such intermediates to access more complex compounds.
Corrosion Inhibition
Organic Semiconductors
Synthetic Intermediates
Future Directions
While specific future directions for “5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid” are not available, research into thiophene derivatives continues to be an active area of study due to their promising pharmacological characteristics . The development of new synthesis methods and the exploration of their biological activities are potential areas for future research .
properties
IUPAC Name |
2-acetamido-5-acetyl-4-methylthiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-4-7(10(14)15)9(11-6(3)13)16-8(4)5(2)12/h1-3H3,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZXHDJOSDIPCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-acetylamino-4-methyl-thiophene-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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